molecular formula C6H13ClN2O B6171277 1-(1,3-diazinan-1-yl)ethan-1-one hydrochloride CAS No. 2445784-46-1

1-(1,3-diazinan-1-yl)ethan-1-one hydrochloride

Cat. No.: B6171277
CAS No.: 2445784-46-1
M. Wt: 164.6
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Description

1-(1,3-Diazinan-1-yl)ethan-1-one hydrochloride is a chemical compound with a unique structure that includes a diazinane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-diazinan-1-yl)ethan-1-one hydrochloride typically involves the reaction of ethanone derivatives with diazinane under controlled conditions. One common method includes the use of ethanone and 1,3-diazinane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Diazinan-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the diazinane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

1-(1,3-Diazinan-1-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-diazinan-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride
  • 1-(1,3-Diazinan-1-yl)ethan-1-one

Uniqueness

1-(1,3-Diazinan-1-yl)ethan-1-one hydrochloride is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

2445784-46-1

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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